![molecular formula C19H24N4O2 B2596597 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide CAS No. 1170555-23-3](/img/structure/B2596597.png)
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. Attached to this ring is a phenethyl group and a carboxamide group. The molecule also contains a 1,3,4-oxadiazole ring with a cyclopropyl substituent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be fairly rigid due to the presence of the piperidine and cyclopropyl rings. The 1,3,4-oxadiazole ring is a planar, aromatic heterocycle, which could participate in pi-stacking interactions. The presence of the carboxamide could allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
Research into the synthesis of oxadiazole derivatives, including those with cyclopropyl groups, has yielded significant insights into their potential applications. The synthesis of 1,3,4-oxadiazoles and their derivatives often involves strategies that leverage the unique reactivity of oxadiazole rings, enabling the creation of compounds with diverse biological activities (Kharchenko et al., 2008; Nötzel et al., 2001). These methodologies not only allow for the creation of novel structures but also facilitate the exploration of their potential therapeutic and material applications.
Biological Activity and Medicinal Applications
Oxadiazole derivatives, including those with cyclopropyl groups, have been extensively studied for their wide range of biological activities. For instance, certain oxadiazole compounds have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential as lead compounds in drug development (Jafari et al., 2017; Akhter et al., 2009). These findings underscore the importance of oxadiazole derivatives in the search for new therapeutic agents.
Anticancer and Cytotoxic Activities
The evaluation of oxadiazole derivatives for their cytotoxic activities against various cancer cell lines has revealed promising anticancer potentials. Specific oxadiazole compounds have been identified with potent cytotoxicity, highlighting their potential in cancer therapy (Deady et al., 2003; Salahuddin et al., 2014). These studies provide a foundation for the further exploration of oxadiazole derivatives as anticancer agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-11-8-14-4-2-1-3-5-14)23-12-9-16(10-13-23)18-22-21-17(25-18)15-6-7-15/h1-5,15-16H,6-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKZPRXFINBXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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